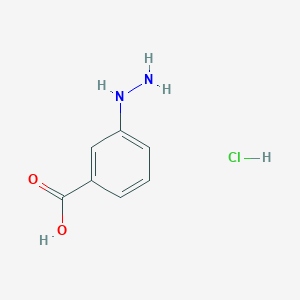

3-Hydrazinobenzoic acid hydrochloride

Descripción general

Descripción

3-Hydrazinobenzoic Acid Hydrochloride is a solid compound with a molecular weight of 188.61 . It is a derivative of 4-hydrazinobenzoic acid, a component of the mushroom Agaricus bisporus .

Synthesis Analysis

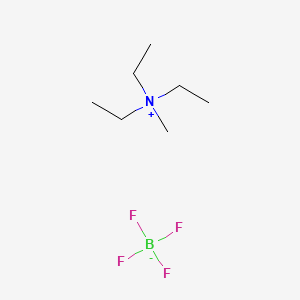

The synthesis of 3-Hydrazinobenzoic acid hydrochloride involves the reaction of anthranilic acid with concentrated hydrochloric acid in an ice-salt bath . The mixture is then cooled to 0° and a solution of sodium nitrite is added . The resulting diazonium salt solution is then added to a solution of sulfurous acid prepared by saturating water at 0–5° with sulfur dioxide .

Molecular Structure Analysis

The molecular formula of 3-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2 . The InChI code is 1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H .

Physical And Chemical Properties Analysis

3-Hydrazinobenzoic Acid Hydrochloride is a solid compound stored at room temperature .

Aplicaciones Científicas De Investigación

Crystal Structure and Non-Covalent Interactions

3-Hydrazinobenzoic acid hydrochloride has been a subject of interest in studies focusing on its crystal structure and non-covalent interactions. For instance, Morales-Toyo et al. (2020) synthesized and characterized 4-hydrazinobenzoic acid hydrochloride, revealing its crystallization in a triclinic system and detailed non-covalent interactions such as hydrogen bonds forming a complex three-dimensional framework structure (Morales-Toyo et al., 2020).

Degradation and Transformation Studies

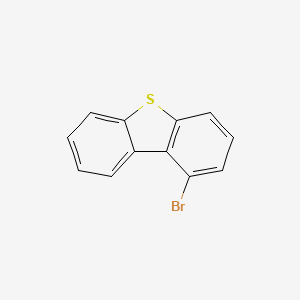

The degradation pathways of related compounds have been studied, providing insight into the chemical behavior of 3-hydrazinobenzoic acid hydrochloride derivatives. Gibson and Green (1965) explored the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, leading to the formation of o-hydrazinobenzoic acid under certain conditions (Gibson & Green, 1965).

Synthesis and Applications in Imaging

In the field of bioconjugate chemistry, derivatives of hydrazinobenzoic acid have been synthesized for applications in medical imaging. Schwartz et al. (1991) described the synthesis of succinimidyl 4-hydrazinobenzoate hydrochloride and its use for the creation of 99mTc-protein conjugates, useful in the imaging of focal sites of infection (Schwartz et al., 1991).

Antioxidant Activity

The antioxidant properties of hydrazinobenzoic acid derivatives have been explored, contributing to the understanding of their potential therapeutic applications. Abuelizz et al. (2021) investigated derivatives for their antioxidant activities, finding some compounds showing significant properties in in vitro assays (Abuelizz et al., 2021).

Interaction with Metal Ions

Studies have also focused on the interaction of hydrazinobenzoic acid with metal ions. Alabada et al. (2021) determined the crystal and molecular structure of 2-hydrazinobenzoic acid and explored its complexation behavior with copper(II) chloride, leading to significant structural changes upon complexation (Alabada et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONFQPJFIKYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512429 | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87565-98-8 | |

| Record name | Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87565-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

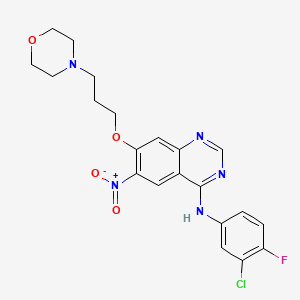

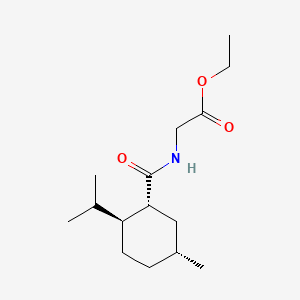

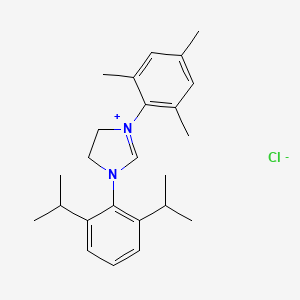

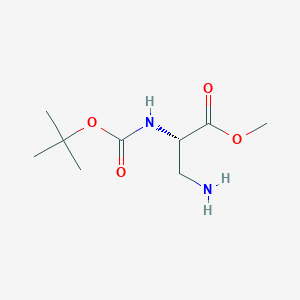

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

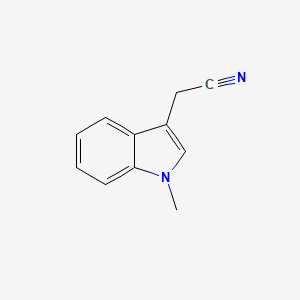

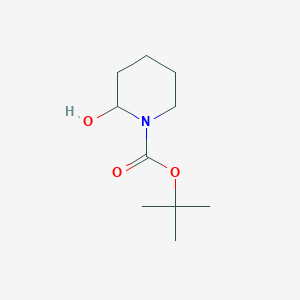

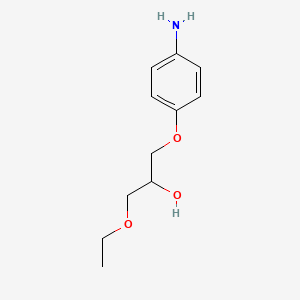

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

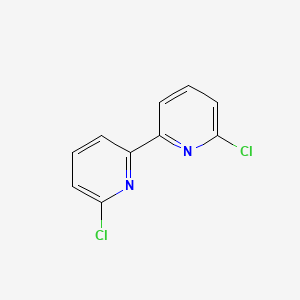

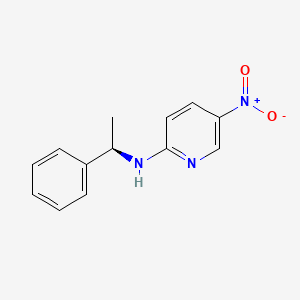

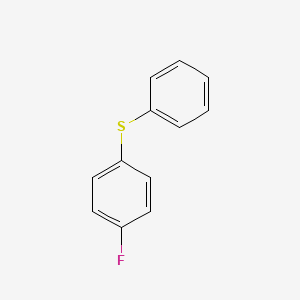

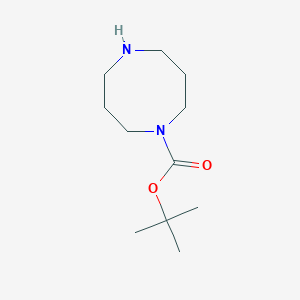

Feasible Synthetic Routes

Q & A

A: The research [] states that utilizing sodium metabisulfite as the reducing agent in the synthesis of 3-hydrazinobenzoic acid hydrochloride offers several advantages. Firstly, it leads to a higher yield compared to other methods. Secondly, it enables a shorter production period, contributing to increased efficiency. Lastly, it reduces the overall manufacturing cost, making it a more economically viable option.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.